Pym-DATBCatalyst

Description

Significance of Catalysis in Sustainable Chemical Synthesis and Industrial Processes

Catalysis is a fundamental principle of green chemistry, aiming to enhance the efficiency of chemical reactions and minimize waste. chalmers.se It is estimated that approximately 90% of all industrial chemical processes involve catalysts. chalmers.se By providing alternative reaction pathways with lower activation energies, catalysts enable reactions to proceed under less harsh conditions, leading to reduced energy consumption and improved atom economy. chalmers.seresearchgate.net The development of catalytic processes is crucial for the sustainable production of pharmaceuticals, agrochemicals, and materials. chalmers.seresearchgate.net

The amide bond, for instance, is a ubiquitous linkage in pharmaceuticals and biologically active molecules. researchgate.net Traditional methods for amide synthesis often rely on stoichiometric activating agents, which are not atom-economical and can generate significant waste. researchgate.netacs.org Catalytic direct amidation, the coupling of a carboxylic acid and an amine with the extrusion of water, represents a more sustainable alternative. researchgate.netrsc.org

Evolution of Boron-Based Catalysts for Condensation Reactions

Organoboron compounds, particularly boronic acids, have emerged as versatile catalysts for a variety of organic transformations. nih.govacs.org Their utility stems from the Lewis acidic nature of the boron atom, which allows for the activation of carbonyl groups and other functional groups. nih.govacs.org

Historically, boron-based reagents have been employed in various reactions, but their role as catalysts for condensation reactions has seen significant advancements in recent years. nih.gov Boronic acids have proven effective in promoting dehydrative reactions, such as the formation of amides and esters. researchgate.netnih.gov The mechanism often involves the formation of an acyloxyboron intermediate, which enhances the electrophilicity of the carboxylic acid, facilitating nucleophilic attack by an amine or alcohol. rsc.org

Different generations of boron-based catalysts have been developed to improve efficiency and broaden the substrate scope. For example, ortho-halophenylboronic acids have shown high efficiency in amide formation at room temperature. nih.gov The evolution of these catalysts has focused on tuning the electronic properties of the boron center and introducing additional functionalities to facilitate the catalytic cycle. nih.gov

Rationale for Developing Novel Heterocyclic Catalyst Architectures

The design of novel heterocyclic scaffolds is a key strategy in the development of advanced catalysts. mdpi.com Heterocyclic structures offer several advantages, including:

Tunable Electronic and Steric Properties: The incorporation of different heteroatoms and substituents into the ring system allows for fine-tuning of the catalyst's reactivity and selectivity. thieme.com

Defined Three-Dimensional Structures: The rigid framework of heterocyclic compounds can create specific binding pockets, leading to enhanced stereocontrol in asymmetric catalysis.

Cooperative Catalysis: Multiple functional groups within the heterocyclic scaffold can act in concert to activate substrates and facilitate bond formation.

N-heterocyclic carbenes (NHCs) are a prominent example of how heterocyclic architectures have revolutionized catalysis. thieme.dersc.org Their unique electronic properties have led to significant improvements in a wide range of reactions, including cross-coupling and organocatalytic transformations. thieme.dersc.org Similarly, the development of new heterocyclic systems containing boron and other elements continues to be an active area of research, driven by the potential for discovering novel reactivity. mdpi.comresearchgate.net

The Emergence of Pym-DATBCatalyst: Historical Context and Research Impetus

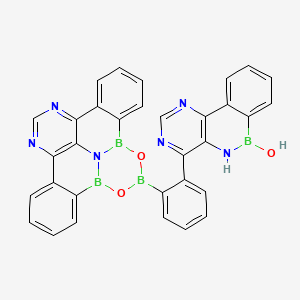

The core of this compound is the B₃NO₂ six-membered heterocycle, 1,3-dioxa-5-aza-2,4,6-triborinane (DATB). sigmaaldrich.com While the potential of the DATB ring system was recognized, its synthetic accessibility was a significant hurdle, limiting its exploration as a catalyst. keio.ac.jp

The breakthrough came with the development of a modular and facile synthetic strategy utilizing a pyrimidine-containing scaffold. keio.ac.jp This approach allows for the reliable installation of boron atoms, leading to a series of Pym-DATB catalysts from readily available and inexpensive starting materials. researchgate.netkeio.ac.jp

The primary research impetus behind the development of this compound was the need for a practical and efficient catalyst for dehydrative amidation reactions. sigmaaldrich.comkeio.ac.jp Researchers demonstrated that this compound is a bench-stable and highly efficient catalyst for the direct formation of amides from a diverse range of carboxylic acids and amines. sigmaaldrich.comsigmaaldrich.comkeio.ac.jp The development of a soluble Pym-DATB derivative also enabled the investigation of the dynamic nature of the B₃NO₂ ring system, providing insights into its unique catalytic properties. researchgate.netkeio.ac.jp

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 2284459-08-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₃₂H₂₀B₄N₆O₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 579.78 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Powder or crystals | sigmaaldrich.comsigmaaldrich.com |

| Core Heterocycle | 1,3-dioxa-5-aza-2,4,6-triborinane (DATB) | sigmaaldrich.comsigmaaldrich.com |

Properties

Molecular Formula |

C32H20B4N6O3 |

|---|---|

Molecular Weight |

579.8 g/mol |

IUPAC Name |

21-[2-(6-hydroxy-5H-pyrimido[5,4-c][2,1]benzazaborinin-4-yl)phenyl]-20,22-dioxa-9,11,23-triaza-1,19,21-triborahexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-2,4,6,8(24),9,11,13,15,17-nonaene |

InChI |

InChI=1S/C32H20B4N6O3/c43-33-23-13-5-1-9-19(23)27-31(41-33)28(38-17-37-27)22-12-4-8-16-26(22)36-44-34-24-14-6-2-10-20(24)29-32-30(40-18-39-29)21-11-3-7-15-25(21)35(45-36)42(32)34/h1-18,41,43H |

InChI Key |

UJSSLUDYAHIVLK-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC=CC=C2C3=C(N1)C(=NC=N3)C4=CC=CC=C4B5OB6C7=CC=CC=C7C8=C9N6B(O5)C1=CC=CC=C1C9=NC=N8)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Construction of Pym Datbcatalyst Derivatives

Modular Synthetic Pathways from Inexpensive Precursors

A significant breakthrough in the synthesis of Pym-DATBCatalyst has been the development of a modular and facile strategy that utilizes a pyrimidine-containing scaffold. keio.ac.jpnih.gov This approach allows for the systematic and reliable installation of boron atoms, leading to a series of Pym-DATB derivatives from readily available and inexpensive starting materials. keio.ac.jpnih.gov The modularity of this pathway is a key advantage, as it enables the synthesis of a variety of analogues with different substituents. acs.org

The core of this synthetic strategy involves the construction of a 4,6-diarylpyrimidine scaffold. researchgate.net This scaffold serves as a template for the subsequent introduction of the boron atoms to form the characteristic B₃NO₂ heterocyclic ring. keio.ac.jpnih.gov The use of a pyrimidine (B1678525) ring as a central structural element facilitates a more streamlined synthesis compared to previous methods that relied on the construction of a more complex m-terphenyl (B1677559) scaffold. researchgate.netrsc.org This modular design has not only made this compound more accessible but has also opened avenues for the exploration of the fundamental chemical properties of the DATB ring system. keio.ac.jpnih.gov

Expedited Two-Step Synthetic Routes for this compound Analogues

The development of such expedited routes is crucial for the broader application of these catalysts in organic synthesis. By reducing the number of synthetic steps and simplifying purification procedures, these methodologies make the catalysts more accessible to the wider scientific community. keio.ac.jpnih.gov The ability to synthesize functionalized Pym-DATB derivatives without cumbersome purification steps is a testament to the robustness and efficiency of the developed synthetic protocols. rsc.org

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

The optimization of reaction conditions is a critical aspect of developing any synthetic methodology, aiming to maximize product yield and minimize reaction times and side products. For the synthesis of this compound and its derivatives, a key publication by Kumagai and colleagues outlines the streamlined synthesis of DATBs with a 4,6-diarylpyrimidine scaffold, providing valuable data on the impact of different substituents on the reaction yield. researchgate.net

The synthesis of various Pym-DATB derivatives (labeled as 5a-e in the original research) was achieved from the corresponding 4,6-diaryl-2-aminopyrimidine precursors (4a-e ). The table below summarizes the reaction conditions and isolated yields for the synthesis of these derivatives. The reactions were typically carried out in a suitable solvent such as toluene (B28343) at elevated temperatures.

Table 1: Synthesis of Pym-DATB Derivatives. researchgate.net

The data demonstrates that the synthesis proceeds with high yields across a range of substituents on the aryl rings, highlighting the robustness of the optimized reaction conditions. This systematic study provides a solid foundation for the predictable and high-yield synthesis of a library of this compound analogues.

Further optimization studies in related catalytic systems often involve screening of solvents, temperature, catalyst loading, and reaction time to achieve the most efficient transformation. researchgate.netresearchgate.netresearchgate.netresearchgate.net While specific detailed optimization tables for the this compound synthesis beyond the provided yields are not extensively published, the principles of systematic optimization, such as Design of Experiments (DoE), are widely applicable to refine such synthetic processes further. prismbiolab.com

Purification and Isolation Protocols for this compound

The purification and isolation of the final catalyst are critical steps to ensure its purity and subsequent catalytic activity. For this compound and its derivatives, the purification method can vary depending on the physical properties of the specific analogue. researchgate.net

A significant advantage of the developed synthetic routes is that for many derivatives, extensive purification procedures like column chromatography are not necessary. rsc.org The unsubstituted this compound (5a ), for instance, can often be isolated in high purity through simple filtration and washing, owing to its crystalline nature and low solubility in common organic solvents. researchgate.net

However, for certain derivatives that exhibit higher solubility, such as 5d and 5e (the chloro and bromo derivatives, respectively), purification by chromatography on standard silica (B1680970) gel has been successfully employed. researchgate.net The choice of purification protocol is therefore tailored to the specific properties of the target molecule, balancing the need for high purity with the desire for a scalable and efficient process. The development of purification methods that avoid chromatography is a key consideration in green chemistry, as it reduces solvent waste and production costs. rsc.org

Advanced Spectroscopic and Structural Characterization of Pym Datbcatalyst

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure of Pym-DATBCatalyst in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Detailed Research Findings: For this compound, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the assembly of the pyrimidine (B1678525) and 1,3-dioxa-5-aza-2,4,6-triborinane (DATB) components. The aromatic region of the ¹H NMR spectrum is expected to show a complex series of multiplets corresponding to the protons on the pyrimidine and phenyl rings. The integration of these signals would confirm the ratio of these structural units.

¹¹B NMR spectroscopy is particularly crucial for characterizing the boron centers within the DATB ring. The chemical shift and the multiplicity of the boron signals provide insights into the coordination environment and the electronic nature of the boron atoms. For instance, a tetrahedral boron would exhibit a different chemical shift compared to a trigonal planar boron.

Dynamic NMR studies can also be employed to investigate the conformational flexibility of the this compound, such as the potential for ring-flipping in the DATB heterocycle. Such studies would involve acquiring spectra at various temperatures to observe changes in signal shape and position, which can provide thermodynamic and kinetic parameters for the dynamic processes.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹H | 6.5 - 9.0 | Aromatic proton environments, confirmation of structural integrity. |

| ¹³C | 110 - 170 | Carbon skeleton, presence of aromatic and heterocyclic rings. |

| ¹¹B | -10 to 30 | Coordination environment of boron atoms within the DATB ring. |

| ¹⁵N | -300 to -100 | Nitrogen environments in the pyrimidine and DATB rings. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Detailed Research Findings: The empirical formula of this compound is C₃₂H₂₀B₄N₆O₃, with a calculated molecular weight of approximately 579.78 g/mol . arizona.edu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show a molecular ion peak [M]+ or a protonated molecule [M+H]+ that corresponds to this mass with high accuracy (typically within 5 ppm).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal the stability of different parts of the molecule. The fragmentation pattern would likely show the loss of specific neutral fragments, providing evidence for the connectivity of the pyrimidine and DATB moieties. For example, cleavage of the bonds linking the pyrimidine unit to the DATB core would result in characteristic fragment ions.

| Ion | m/z (Expected) | Interpretation |

| [C₃₂H₂₀B₄N₆O₃+H]⁺ | ~580.18 | Protonated molecular ion, confirming molecular weight. |

| Fragment Ions | Varies | Loss of pyrimidine or other substructures, confirming connectivity. |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Elucidation

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, both single-crystal and powder XRD can provide valuable structural information.

Powder XRD would be useful for analyzing bulk samples of this compound, which is often in the form of a powder or microcrystals. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used to assess sample purity and identify different polymorphs.

| Parameter | Information Obtained from Single-Crystal XRD |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the asymmetric unit. |

| Bond Lengths/Angles | Geometric details of the molecular structure. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint of this compound.

Detailed Research Findings: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyrimidine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The B-O, B-N, and B-C bonds within the DATB ring will have characteristic vibrations in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings. The combination of FTIR and Raman data allows for a more complete vibrational assignment.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| C=C/C=N Stretch | 1400 - 1600 | FTIR, Raman |

| B-O Stretch | 1300 - 1400 | FTIR |

| B-N Stretch | 1100 - 1200 | FTIR |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface.

Detailed Research Findings: For this compound, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), Boron (B), and Oxygen (O). High-resolution scans of the C 1s, N 1s, B 1s, and O 1s regions would provide information about the chemical environments of these elements. For example, the C 1s spectrum could be deconvoluted into components representing C-C/C-H in the aromatic rings and C-N in the pyrimidine ring. The B 1s spectrum would be particularly informative, with the binding energy indicating the oxidation state and coordination of the boron atoms in the DATB ring. Similarly, the N 1s spectrum would distinguish between the nitrogen atoms in the pyrimidine ring and the nitrogen atom in the DATB core.

| Element (Core Level) | Expected Binding Energy Range (eV) | Information Gained |

| C 1s | 284 - 288 | Different carbon environments (aromatic, C-N). |

| N 1s | 398 - 402 | Different nitrogen environments (pyrimidine, DATB). |

| B 1s | 190 - 194 | Oxidation state and coordination of boron. |

| O 1s | 531 - 534 | Oxygen bonding environment (B-O). |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Characterization (if heterogeneous)

Since this compound is described as a molecular catalyst that appears as a powder or crystals, it is typically used in homogeneous catalysis. Therefore, extensive morphological characterization by SEM and TEM is generally not applicable unless the catalyst is supported on a heterogeneous material. If this compound were, for example, immobilized on a solid support like silica (B1680970) or a polymer resin to facilitate catalyst recovery and reuse, then SEM and TEM would be crucial for characterizing the morphology of the resulting heterogeneous catalyst.

Hypothetical Application for a Heterogeneous System:

SEM would be used to visualize the surface morphology of the support material before and after catalyst immobilization. It could reveal changes in particle size, shape, and surface texture.

TEM would provide higher resolution images, allowing for the visualization of the catalyst distribution on the support at the nanoscale. In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX) in the TEM, it would be possible to map the elemental distribution and confirm the presence and dispersion of the this compound on the support surface.

Catalytic Performance of Pym Datbcatalyst in Dehydrative Amidation Reactions

General Utility in Direct Amide Bond Formation from Carboxylic Acids and Amines

Pym-DATB has proven to be a highly effective and practical catalyst for the direct dehydrative amidation of carboxylic acids and amines. sigmaaldrich.comnih.gov This transformation is of fundamental importance in academic and industrial chemistry, as the amide bond is a cornerstone of peptides, pharmaceuticals, and polymers. Traditionally, amide synthesis requires stoichiometric activating agents (coupling reagents), which generate significant chemical waste. mdpi.comgrowingscience.com The Pym-DATB catalyst offers a more direct and atom-economical alternative, where a molecule of water is the only theoretical byproduct. mdpi.comencyclopedia.pub

The utility of Pym-DATB lies in its ability to efficiently catalyze the condensation of a wide array of carboxylic acids and amines under relatively mild conditions. nih.gov The catalytic system typically involves heating the substrates with the Pym-DATB catalyst in a suitable solvent, often with a dehydrating agent like molecular sieves to drive the equilibrium towards amide formation. encyclopedia.pubresearchgate.net This method circumvents the need for pre-activation of the carboxylic acid, streamlining the synthetic process. The development of Pym-DATB has provided a valuable and more readily available catalytic option compared to its parent compound, DATB, for performing these crucial transformations. mdpi.comencyclopedia.pub

Broad Substrate Scope and Functional Group Tolerance in Amidation

A key advantage of the Pym-DATB catalyst is its remarkable substrate scope and high tolerance for various functional groups. nih.govacs.org This allows for the synthesis of a diverse range of amides, including those that are challenging to prepare using other methods. The catalyst is effective for both aliphatic and aromatic carboxylic acids, as well as for primary and secondary amines. researchgate.netacs.org

The robustness of the Pym-DATB catalyst is demonstrated by its compatibility with a wide range of sensitive functional groups. Research has shown its successful application with substrates containing heterocycles, protected amino acids, and other functionalities relevant to medicinal and materials chemistry. researchgate.netacs.org This high functional group tolerance minimizes the need for protecting group strategies, thus shortening synthetic routes. For instance, the parent DATB catalyst has been shown to promote amidation without causing epimerization of α-chiral carboxylic acids or amines, a critical feature for peptide synthesis, and Pym-DATB exhibits similar performance. encyclopedia.pubrsc.org

The table below illustrates the broad applicability of Pym-DATB and its parent catalyst, DATB, in the amidation of various substrate combinations.

| Carboxylic Acid | Amine | Catalyst | Product Yield | Citation |

| Phenylacetic acid | Benzylamine | Pym-DATB (5a) | 95% | researchgate.net |

| 2-Methyl-2-phenylpropanoic acid | Benzylamine | Pym-DATB (5a) | 96% | researchgate.net |

| 2,2-Diphenylacetic acid | Benzylamine | Pym-DATB (5a) | 95% | researchgate.net |

| Benzoic Acid | 4-Phenylbutylamine | Pym-DATB (5a) | 98% | researchgate.net |

| 4-Methoxybenzoic acid | Benzylamine | Pym-DATB (5a) | 94% | researchgate.net |

| Retinoic acid | Benzylamine | Pym-DATB | General utility noted | acs.org |

| N-Boc-Phenylalanine | Benzylamine | DATB | 99% | encyclopedia.pub |

| Adamantane-1-carboxylic acid | Morpholine | DATB | 98% | rsc.org |

This table is a representative compilation from available literature and is not exhaustive.

Assessment of Catalytic Activity under Varied Reaction Conditions (e.g., Solvent, Temperature, Catalyst Loading)

The catalytic efficiency of Pym-DATB is influenced by several reaction parameters, including the choice of solvent, operating temperature, and the amount of catalyst used. Optimizing these conditions is crucial for achieving high yields and reaction rates. researchgate.netanalis.com.my

Solvent: Pym-DATB-catalyzed amidations are typically performed in aprotic solvents under reflux conditions. researchgate.net Toluene (B28343) and tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.netresearchgate.net The choice of solvent can impact catalyst stability and the reaction rate by affecting the solubility of reactants and the efficiency of water removal. researchgate.net For instance, using toluene allows for azeotropic removal of water with a Dean-Stark apparatus, which can be essential for driving the reaction to completion, especially on a larger scale. mdpi.com

Temperature: The reaction generally requires elevated temperatures, with refluxing solvent being a common condition. researchgate.netresearchgate.net Higher temperatures provide the necessary energy to overcome the activation barrier of the dehydrative condensation. researchgate.net However, excessively high temperatures can potentially lead to catalyst degradation or the formation of unwanted side products, necessitating a balance to ensure optimal performance. researchgate.net

Catalyst Loading: The amount of Pym-DATB catalyst used is a critical factor. Typical catalyst loadings range from 1 to 5 mol%. researchgate.netrsc.org While a higher catalyst loading can increase the reaction rate, an excessive amount may not lead to a significant improvement in yield and is less economical. researchgate.net Studies on the parent DATB catalyst have demonstrated that for simple substrates, catalyst loadings as low as 0.5 mol% can be effective. encyclopedia.pub The optimal loading often depends on the reactivity of the specific acid-amine pair, with more challenging or sterically hindered substrates potentially requiring a higher catalyst concentration. researchgate.net

A dehydrating agent, such as 4Å molecular sieves (MS4A), is frequently used in conjunction with the catalyst, particularly when the reaction is not performed under azeotropic reflux. researchgate.netresearchgate.net The molecular sieves trap the water generated during the reaction, preventing the reverse hydrolysis reaction and shifting the equilibrium toward the amide product. mdpi.com

Regioselectivity and Chemoselectivity in Complex Substrate Systems

The ability of a catalyst to selectively promote a reaction at one functional group in the presence of others (chemoselectivity) or at a specific position within a molecule (regioselectivity) is a hallmark of its utility in complex molecule synthesis.

Pym-DATB demonstrates a high degree of chemoselectivity. Its broad functional group tolerance is, in itself, a testament to its ability to selectively target the carboxylic acid and amine for amidation while leaving other reactive groups untouched. nih.gov This is particularly valuable in peptide synthesis, where amino acids contain multiple functional groups. The related and more studied DATB catalyst, for example, has been used in the synthesis of peptides from Fmoc-protected amino acids and in fragment coupling without significant epimerization at the chiral centers. encyclopedia.pubrsc.org This preservation of stereochemical integrity highlights the mild and selective nature of the catalytic process.

Furthermore, the catalytic system can exhibit selectivity based on the inherent reactivity of different functional groups. For instance, related diboronic acid anhydride (B1165640) catalysts have been shown to be exceptionally effective for the hydroxy-directed dehydrative amidation of β-hydroxycarboxylic acids, indicating a preference for substrates containing a nearby hydroxyl group. encyclopedia.pub While specific regioselectivity studies on Pym-DATB with substrates containing multiple, similar amine or carboxylic acid groups are not extensively detailed in the reviewed literature, the catalyst's successful application in complex settings suggests a predictable reactivity pattern based on the steric and electronic properties of the reactive sites. The catalyst's ability to differentiate between functional groups enables more straightforward synthetic planning, often reducing the need for cumbersome protection-deprotection sequences. nih.gov

Comparative Analysis of Pym-DATB Catalyst with Established Amidation Catalysts

The performance of Pym-DATB is best understood when compared with its parent compound, DATB, and other established methods for amide bond formation.

Versus DATB: The development of Pym-DATB was a direct response to the synthetic challenges of producing DATB. mdpi.comencyclopedia.pub While the catalytic performance of Pym-DATB is reported to be slightly lower than that of the original m-terphenyl-based DATB, its more straightforward, chromatography-free synthesis from inexpensive starting materials makes it a more accessible and practical catalyst. mdpi.comrsc.org The unsubstituted Pym-DATB exhibits sufficient catalytic activity for a wide range of substrates, balancing performance with ease of preparation. rsc.org

Versus Other Boron Catalysts: Simple boronic acids are also known to catalyze direct amidation. However, DATB has demonstrated superior catalytic activity compared to many commercially available boronic acid catalysts, especially in reactions involving bulky or sterically hindered carboxylic acids. rsc.org For example, while a simple boronic acid catalyst might be effective for straightforward amidations, it can be completely inactive for more challenging substrates where a catalyst like Pym-DATB would still perform. researchgate.net

Versus Metal-Based Catalysts: Zirconium-based catalysts (e.g., ZrCl₄) are another class of catalysts for direct amidation. A comparative study showed that for the amidation of less nucleophilic aromatic amines like aniline (B41778), ZrCl₄ can be more effective than Pym-DATB. uantwerpen.be For instance, in one test, ZrCl₄ gave a 6% yield for the amidation with 2-aminopyridine, while Pym-DATB gave no product; conversely, Pym-DATB gave a 25% yield with aniline where the Zr catalyst was less effective. This indicates that the choice of catalyst can be highly substrate-dependent. uantwerpen.be

Versus Stoichiometric Coupling Reagents: The primary alternative to catalytic direct amidation is the use of stoichiometric coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comfishersci.co.uk These reagents are highly effective and often work at room temperature, but they generate stoichiometric amounts of byproducts (e.g., dicyclohexylurea for DCC) that can complicate purification and are environmentally undesirable. growingscience.compeptide.com Catalytic methods like those using Pym-DATB are designed to overcome this fundamental drawback by avoiding large quantities of waste-generating reagents. mdpi.com

The following table provides a qualitative comparison:

| Catalyst/Method | General Conditions | Advantages | Disadvantages | Citation |

| Pym-DATB | Refluxing toluene/THF, 1-5 mol% loading, MS4A | Good scope, accessible synthesis, high atom economy | Requires heat, less effective for some anilines | mdpi.comrsc.orguantwerpen.be |

| DATB | Refluxing toluene, 0.5-5 mol% loading, MS4A | Excellent scope and activity, low catalyst loading possible | Tedious, multi-step synthesis | encyclopedia.pubrsc.org |

| Simple Boronic Acids | Varies, often requires heat | Inexpensive, simple | Limited scope, often inactive for hindered substrates | researchgate.net |

| ZrCl₄ | 70 °C, THF | Effective for some challenging substrates | Can be less effective than boron catalysts for other substrates | mdpi.comuantwerpen.be |

| HATU/DCC | Room temp, stoichiometric | High reactivity, fast, broad scope | Generates stoichiometric waste, purification can be difficult | growingscience.comfishersci.co.uk |

Efficiency in Green Chemistry Contexts: Atom Economy and Waste Reduction

The use of Pym-DATB for direct dehydrative amidation aligns well with several core principles of green chemistry. ucl.ac.uk The pursuit of catalytic over stoichiometric methods is, in itself, a fundamental goal of sustainable synthesis. ucl.ac.uk

Atom Economy: Direct catalytic amidation is an inherently atom-economical process. rsc.org Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. In the ideal Pym-DATB catalyzed reaction between a carboxylic acid (RCOOH) and an amine (R'NH₂), the only byproduct is water (H₂O). This results in a very high theoretical atom economy, approaching 100% for large substrates, a significant improvement over traditional coupling reagents that incorporate large activating groups which are ultimately discarded as waste. researchgate.net

The move away from stoichiometric activators to catalytic systems like Pym-DATB represents a significant step towards more sustainable chemical manufacturing, minimizing waste at the source in accordance with the principle of waste prevention. ucl.ac.uktudelft.nl

Mechanistic Investigations of Pym Datbcatalyst Mediated Transformations

Elucidation of the Catalytic Cycle and Key Intermediates (e.g., Acyloxyboronic Acid Intermediates)

The catalytic cycle of Pym-DATB in amidation reactions is a sophisticated process involving several key intermediates. rsc.org Theoretical and experimental studies suggest that the reaction does not proceed through a simple "monocyclic" acyloxyboron intermediate. mdpi.com Instead, evidence points towards the formation of a bicyclic intermediate that involves a 2:2 complex of the carboxylic acid and the arylboronic catalyst. mdpi.com These intermediates feature a B-X-B (where X can be O or NR) linkage. mdpi.com

A plausible catalytic cycle, based on NMR studies, begins with the formation of a kinetically and thermodynamically favored complex between the Pym-DATB catalyst and the amine substrate. rsc.org Subsequently, the catalyst harnesses two of its B-O bonds to form an intermediate that electrophilically activates the carboxylic acid. rsc.org This activation facilitates the nucleophilic attack of the amine on the carbonyl group of the carboxylic acid, leading to the formation of a tetrahedral intermediate. rsc.org

Kinetic Studies: Rate Law Determination and Activation Energy Profiling

Kinetic studies are crucial for understanding the factors that govern the rate of a chemical reaction and for elucidating the reaction mechanism. nih.gov For Pym-DATB-catalyzed amidations, the reaction rate is influenced by the concentrations of the reactants (carboxylic acid and amine) and the catalyst, as described by the rate law: rate = k[A]^m[B]^n, where k is the rate constant and m and n are the reaction orders with respect to reactants A and B. shemmassianconsulting.comphotophysics.com

The activation energy (Ea), which is the minimum energy required for a reaction to occur, is another critical kinetic parameter. libretexts.org Catalysts like Pym-DATB function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.orglibretexts.org The Arrhenius equation relates the rate constant (k) to the activation energy and temperature, highlighting that a lower Ea leads to a higher k at a given temperature. libretexts.org Kinetic studies on similar catalytic systems have calculated activation energies for specific steps, providing quantitative insight into the energy profile of the reaction. mdpi.comnih.gov While specific activation energy values for Pym-DATB-catalyzed reactions are not detailed in the provided search results, the principles of kinetic analysis are directly applicable. shemmassianconsulting.comlibretexts.org

Spectroscopic Monitoring of Reaction Pathways (in situ NMR, IR)

In situ spectroscopic techniques are invaluable for observing the formation and consumption of reactants, intermediates, and products in real-time, providing direct evidence for proposed reaction pathways. catalysis.bloguni-regensburg.de For Pym-DATB-catalyzed reactions, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to monitor the progress of the amidation. researchgate.netelte.hu

In situ NMR spectroscopy allows for the identification and characterization of key intermediates in the catalytic cycle. rsc.org By acquiring NMR spectra at various time points during the reaction, researchers can track the appearance and disappearance of signals corresponding to the starting materials, the catalyst-substrate complexes, and the final amide product. elte.hu For example, ¹H NMR studies have been instrumental in proposing the mechanism of arylboronic acid-catalyzed amidations. researchgate.net Furthermore, advanced NMR techniques can provide insights into the dynamic nature of the catalyst itself. uni-regensburg.de

In situ IR spectroscopy is another powerful tool that monitors the vibrational modes of molecules. catalysis.blog It is particularly useful for observing changes in the carbonyl stretching frequency of the carboxylic acid upon interaction with the catalyst, providing information about the activation of the carbonyl group. elte.hu The formation of the amide bond can also be tracked by the appearance of its characteristic IR absorption bands. elte.hu

Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Observed Species |

|---|---|---|

| in situ NMR Spectroscopy | Structural information of intermediates, reaction kinetics, dynamic behavior of the catalyst. rsc.org | Reactants, catalyst-substrate complexes, intermediates, products. elte.hu |

| in situ IR Spectroscopy | Monitoring of functional group transformations, particularly the carbonyl group of the carboxylic acid and the formation of the amide bond. catalysis.blog | Changes in vibrational frequencies indicating bond formation and breaking. elte.hu |

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. numberanalytics.com In the context of Pym-DATB-catalyzed amidation, isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) can be incorporated into the carboxylic acid or amine substrates. numberanalytics.com

By analyzing the distribution of the isotopic label in the products and any recovered starting materials using techniques like mass spectrometry or NMR spectroscopy, researchers can elucidate key mechanistic details. numberanalytics.comnih.gov For example, a ¹⁸O-label in the carbonyl group of the carboxylic acid can be used to determine whether the oxygen atom in the water byproduct originates from the carboxylic acid or another source. Similarly, ¹⁵N-labeling of the amine can confirm its incorporation into the final amide product.

While specific isotopic labeling studies on the Pym-DATB catalyst were not found in the search results, the application of this methodology is a standard and crucial practice in mechanistic organic chemistry for verifying reaction pathways. vanderbilt.eduresearchgate.net

Investigation of the Dynamic Nature of the B3NO2 Ring System (Ring-Closing and -Opening Behaviors)

A key feature of the Pym-DATB catalyst is the dynamic nature of its central B3NO2 heterocycle. researchgate.netnih.gov The identification of a soluble derivative of Pym-DATB enabled detailed investigations into this dynamic behavior. researchgate.netnih.govlookchem.com Studies have revealed that the B3NO2 ring can exhibit differential ring-closing and -opening behaviors depending on the surrounding medium. researchgate.netnih.gov This flexibility is believed to be crucial for its catalytic activity, allowing the catalyst to adopt different conformations to accommodate substrates and facilitate the necessary bond-forming and bond-breaking steps of the catalytic cycle. researchgate.net The pyrimidine-containing scaffold not only facilitates a more streamlined synthesis of the DATB core but also influences these dynamic properties. researchgate.netnih.gov

Role of Distinct Boron Atoms in the Catalytic Cycle Based on Lewis Acidity

The Pym-DATB catalyst contains multiple boron atoms that are chemically distinct, and each plays a specific role in the catalytic cycle, largely dictated by their Lewis acidity. mdpi.comjimcontent.com Boron compounds are classic Lewis acids due to the vacant p-orbital on the boron atom, which can accept a pair of electrons. rsc.orgoaepublish.commdpi.com

In the Pym-DATB framework, there are two distinct types of boron atoms: those in an "O-B-O" environment and those in a "B-N-B" moiety. mdpi.com

"O-B-O" Boron Atoms: These are the most Lewis acidic boron atoms in the structure. mdpi.com Their primary role is to readily activate the amine substrate through the formation of an adduct. mdpi.com

"B-N-B" Boron Atoms: The Lewis acidity of the boron atoms in the B-N-B substructure is unveiled upon protonation of the central nitrogen atom. mdpi.com This moiety acts as both a Brønsted base and a Lewis acid, allowing for the formation of a cyclic complex with the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.com

This dual role of the different boron centers is a key aspect of the catalyst's high efficiency. researchgate.netjst.go.jp The most active DATB catalysts have been shown to possess four boron atoms, with the three chemically distinct boron atoms serving different functions within the catalytic cycle based on their inherent Lewis acidity. researchgate.net

Computational and Theoretical Studies on Pym Datbcatalyst

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. catalysis.blog It provides detailed insights into reaction mechanisms, activation energies, and the electronic properties of catalysts, which are critical for designing more efficient and selective catalysts. catalysis.blogresearchgate.net

In the context of the Pym-DATB catalyst, DFT calculations are essential for understanding its reactivity. The catalyst's structure contains a unique B₃NO₂ heterocycle. researchgate.net Mechanistic studies have highlighted the distinct roles of the two types of boron atoms within the Pym-DATB structure. mdpi.com DFT calculations can quantify the Lewis acidity of these boron centers. The "O-B-O" boron atom is identified as the most Lewis acidic site, readily activating an amine through the formation of an adduct. mdpi.com The "B-N-B" moiety functions as both a Brønsted base and a Lewis acid, facilitating the activation of the carboxylic acid. mdpi.com

DFT can be used to calculate key electronic properties that govern reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and partial atomic charges. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of Catalytic Sites This table presents representative values for analogous boron-based catalysts to illustrate the type of data generated through DFT calculations.

| Property | O-B-O Boron Center | B-N-B Boron Center | Description | Reference |

|---|---|---|---|---|

| LUMO Energy (eV) | Low | Moderate | Indicates susceptibility to nucleophilic attack (amine activation). | mdpi.com |

| Partial Positive Charge (q) | High | Moderate | Quantifies the Lewis acidity of the boron centers. | mdpi.com |

| HOMO-LUMO Gap (eV) | ~4.0 | ~5.0 | A smaller gap suggests higher reactivity at the O-B-O site. | mdpi.com |

These calculations confirm that the electronic structure is finely tuned for the dual activation of both the amine and carboxylic acid, a key feature of the catalyst's high efficiency. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows for the study of the dynamic behavior of the catalyst, its interaction with reactants, and the influence of the surrounding solvent over time. nih.goveasychair.org

For Pym-DATB, MD simulations can provide insights into the dynamic nature of the B₃NO₂ ring system. researchgate.net Studies on soluble derivatives of Pym-DATB have shown that the ring system exhibits different closing and opening behaviors depending on the solvent medium. researchgate.net MD simulations can model these conformational changes and reveal how they might influence catalyst accessibility and activity.

Furthermore, MD simulations are crucial for understanding solvent effects. easychair.org The amidation reaction is typically carried out in a solvent like toluene (B28343) under reflux, often with a Dean-Stark apparatus to remove water. mdpi.com MD simulations can model the explicit interactions between the catalyst-substrate complex and solvent molecules, clarifying the role of the solvent in stabilizing intermediates and transition states. This includes how water molecules, the byproduct of the reaction, are sequestered away from the catalytic center.

Prediction of Reaction Pathways, Transition States, and Energetics

A primary application of computational chemistry in catalysis is the mapping of the entire reaction pathway. lumenlearning.com DFT calculations are used to determine the geometries and energies of all reactants, intermediates, transition states, and products. rsc.orglibretexts.org This provides a detailed, step-by-step understanding of the catalytic cycle.

For the Pym-DATB catalyzed amidation, a plausible catalytic cycle has been proposed based on experimental and theoretical studies. mdpi.comrsc.org

Amine Activation: The amine first coordinates to the most Lewis acidic "O-B-O" boron atom, forming an amine-catalyst adduct. mdpi.comrsc.org

Carboxylic Acid Activation: The "B-N-B" moiety then interacts with the carboxylic acid, forming a cyclic intermediate where the carbonyl group of the acid is activated by coordination to two boron atoms. mdpi.comrsc.org

Nucleophilic Attack: The activated amine then attacks the activated carbonyl carbon.

Product Formation and Catalyst Regeneration: This leads to the formation of a tetrahedral intermediate which then collapses to form the amide product and water, regenerating the Pym-DATB catalyst. rsc.org

DFT calculations provide the relative energies for each step, identifying the rate-determining step (the one with the highest activation energy). researchgate.net Theoretical studies on similar boronic acid catalysts suggest that the cleavage of the C-O bond in a tetracoordinate boronate intermediate is often the rate-determining step. researchgate.net

Table 2: Representative Energetics for Pym-DATB Catalyzed Amidation Pathway This table shows hypothetical but representative energy values derived from DFT calculations for key steps in the catalytic cycle.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description | Reference |

|---|---|---|---|---|

| 1 | Catalyst + Amine + Acid | 0.0 | Ground state reactants | lumenlearning.comlibretexts.org |

| 2 | Amine-Adduct | -5.2 | Amine coordination to O-B-O site | rsc.org |

| 3 | Cyclic Intermediate | -2.1 | Carboxylic acid activation | mdpi.comrsc.org |

| 4 | Transition State (TS) | +15.8 | C-N bond formation (rate-determining) | lumenlearning.comlibretexts.org |

| 5 | Product Complex | -10.5 | Catalyst with bound amide and water | libretexts.org |

These energetic profiles are crucial for rationalizing the reaction conditions required (e.g., temperature) and for designing more active catalysts by modifying the structure to lower the energy of the key transition state. lumenlearning.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalyst Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a compound to its biological or chemical activity. nih.goveco-vector.com In catalysis, QSAR can be used to establish a correlation between the structural features (descriptors) of a catalyst and its performance (e.g., yield, turnover frequency).

While specific QSAR studies on Pym-DATB are not widely published, the principles can be readily applied. For Pym-DATB, which features a 4,6-diarylpyrimidine scaffold, a QSAR study could investigate how different substituents on the aryl rings affect catalytic efficiency. researchgate.net

Building a QSAR Model for Pym-DATB:

Dataset: A series of Pym-DATB derivatives with varying substituents on the pyrimidine (B1678525) scaffold would be synthesized and their catalytic activity measured.

Descriptors: For each derivative, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., Hammett parameters, calculated partial charges), steric descriptors (e.g., van der Waals volume, Taft parameters), and topological descriptors.

Modeling: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to create an equation linking the descriptors to the catalytic activity. eco-vector.com

Table 3: Hypothetical QSAR Model for Pym-DATB Derivatives This table illustrates a potential QSAR model equation and the contribution of different descriptors. | Model Equation | log(Activity) = 0.85σ - 0.25Es + 2.1 | | :--- | :--- | | Descriptor | Coefficient | Interpretation | | σ (Electronic Parameter) | +0.85 | Electron-withdrawing groups on the aryl rings enhance catalytic activity. | | Es (Steric Parameter) | -0.25 | Increasing steric bulk on the aryl rings slightly decreases activity. |

Such a model would provide clear design principles. For instance, the hypothetical model above suggests that decorating the pyrimidine scaffold with electron-withdrawing groups would be a promising strategy to enhance the catalyst's performance. These models can then be used to predict the activity of new, unsynthesized catalyst designs, prioritizing synthetic efforts. nih.gov

Theoretical Basis for Substrate Scope and Selectivity

Pym-DATB has been shown to be an effective catalyst for a wide range of carboxylic acids and amines, including sterically hindered and electronically diverse substrates. mdpi.comrsc.org Computational studies are key to understanding the theoretical basis for this broad substrate scope and the observed selectivity. stanford.edu

DFT and MD simulations can be used to model the interaction of various substrates with the Pym-DATB catalyst. By calculating the transition state energies for a range of different substrate pairings, researchers can predict which reactions will be favorable. nih.gov For example, calculations can show that while a bulky carboxylic acid might lead to a higher activation barrier, the increase is not prohibitive, explaining the catalyst's tolerance for hindered substrates. researchgate.netresearchgate.net

The model of the active site can also explain selectivity. For substrates containing multiple functional groups, DFT can predict which site is most likely to react by comparing the activation barriers for different reaction pathways. For chiral substrates, such as α-chiral carboxylic acids, computational models can explain the high stereoretention observed by showing that the transition state structure does not facilitate epimerization. mdpi.com The calculations would demonstrate a high energy penalty for any conformational change that would lead to racemization.

Table 4: Theoretical Correlation of Substrate Properties and Reactivity

| Substrate Property | Theoretical Observation (DFT/MD) | Predicted Outcome | Reference |

|---|---|---|---|

| Steric Hindrance (Acid/Amine) | Moderate increase in transition state energy. | Good to high yields, possibly requiring higher temperatures. | researchgate.netresearchgate.net |

| Electronic Effects (Acid) | Electron-donating groups slightly raise activation energy. | Electron-poor acids react faster than electron-rich ones. | researchgate.net |

| α-Chirality (Acid/Amine) | The transition state geometry maintains the original stereocenter configuration. | No or minimal racemization observed in the product. | mdpi.com |

| Functional Group Tolerance | Alternative functional groups (e.g., esters, ethers) show minimal interaction with the catalytic boron centers. | High functional group tolerance. | rsc.org |

These theoretical investigations provide a deep, molecular-level understanding of why the Pym-DATB catalyst is both highly active and broadly applicable, guiding future efforts in catalyst development and reaction optimization. stanford.edunih.gov

Strategies for Catalyst Optimization and Functionalization of Pym Datbcatalyst

Rational Design of Pym-DATBCatalyst Derivatives through Ligand Modification

The rational design of Pym-DATB (pyrimidine-derived 1,3-dioxa-5-aza-2,4,6-triborinane) derivatives is a key strategy for optimizing its catalytic function. acs.org This approach involves the deliberate and systematic modification of the catalyst's ligand framework to achieve desired properties. The core of this strategy lies in a modular synthetic approach, which allows for the straightforward installation of various functional groups onto the pyrimidine (B1678525) scaffold. researchgate.net This modularity facilitates the creation of a diverse range of catalyst derivatives from readily available and inexpensive starting materials. researchgate.net

A significant breakthrough in the rational design process was the development of a soluble Pym-DATB derivative. researchgate.net The availability of a soluble version enabled detailed investigations into the dynamic nature of the B₃NO₂ heterocyclic ring system. researchgate.net These studies revealed that the ring exhibits different closing and opening behaviors depending on the surrounding chemical medium, providing crucial insights for further design iterations. researchgate.net

The overarching goal of these modifications is to produce catalysts with a broad substrate scope and high tolerance for various functional groups, offering a practical and efficient alternative to traditional, reagent-driven amidation reactions. researchgate.netresearchgate.net By modifying the ligands, researchers can influence the catalyst's solubility, stability, and interaction with substrates, leading to improved performance in specific applications, including peptide synthesis. acs.orgkeio.ac.jp This targeted approach, grounded in understanding structure-activity relationships, allows for the creation of more accessible and effective catalysts. keio.ac.jp

Table 1: Conceptual Examples of Ligand Modifications for Pym-DATB Derivatives

| Modification Site | Type of Modification | Potential Effect on Catalyst |

|---|---|---|

| Pyrimidine Ring | Introduction of electron-donating groups (e.g., -OCH₃) | Increased electron density at boron centers, potentially enhancing substrate activation. |

| Pyrimidine Ring | Introduction of electron-withdrawing groups (e.g., -CF₃) | Increased Lewis acidity, potentially accelerating the rate-determining step. |

| Aryl Groups | Alteration of steric bulk (e.g., replacing phenyl with bulkier naphthyl groups) | Influence substrate approach and selectivity, particularly for sterically demanding substrates. |

Tuning of Electronic and Steric Parameters for Enhanced Catalytic Activity

Fine-tuning the electronic and steric properties of the Pym-DATB catalyst is a critical strategy for enhancing its catalytic activity and selectivity. rsc.org This process involves making precise adjustments to the substituents on the catalyst's molecular framework to modulate its interaction with substrates. rsc.orgnih.gov The Lewis acidic boron sites within the Pym-DATB core act as a scaffold, bringing the carboxylic acid and amine substrates into close proximity to facilitate condensation. sigmaaldrich.com The efficiency of this process can be significantly influenced by the electronic environment of these boron centers.

Electronic parameters are typically tuned by installing electron-donating or electron-withdrawing groups on the catalyst's aromatic rings or the central pyrimidine core. rsc.org

Electron-donating groups (e.g., methoxy, -OMe) can increase the electron density on the catalyst, which may influence the binding and activation of substrates. keio.ac.jp

Electron-withdrawing groups (e.g., fluoro, -F; cyano, -CN) can increase the Lewis acidity of the boron centers, potentially accelerating the reaction rate. keio.ac.jp

Steric parameters are adjusted by changing the size and shape of the ligands. rsc.org Altering the bulk of the N-aryl substituents can create a more defined catalytic pocket, which can lead to higher selectivity for certain substrates. rsc.org This tuning is crucial for overcoming challenges in the synthesis of previously intractable amides and for applications requiring high stereocontrol. keio.ac.jp The interplay between these electronic and steric effects allows for the optimization of the catalyst for a wide variety of substrates, including those with diverse functional groups. sigmaaldrich.com

Table 2: Influence of Substituents on Electronic and Steric Properties of Catalysts

| Substituent Example | Position on Catalyst | Primary Effect | Consequence for Catalytic Activity |

|---|---|---|---|

| -F, -CN | 4-position of an aryl ring | Electronic | Increases Lewis acidity of boron centers, potentially increasing reaction rate. keio.ac.jp |

| -OCH₃ | 4-position of an aryl ring | Electronic | Decreases Lewis acidity, may alter substrate binding affinity. keio.ac.jp |

| Biphep-type ligand | Ancillary Ligand | Steric & Electronic | Can be used to control diastereoselection in asymmetric reactions. keio.ac.jp |

Immobilization Strategies for Heterogeneous Catalysis

While Pym-DATB is effective as a homogeneous catalyst, its immobilization onto solid supports can transform it into a heterogeneous catalyst, offering significant advantages such as easy separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. csic.esmdpi.com The research group responsible for Pym-DATB has explored the strategic immobilization of molecular catalysts onto supports like carbon nanotubes, indicating this is a relevant area of development. keio.ac.jp

Several established methods can be applied for the immobilization of molecular catalysts like Pym-DATB:

Covalent Attachment: This involves forming a strong, stable chemical bond between the catalyst and the support material. nih.gov This can be achieved by first functionalizing the support surface and then reacting it with a modified Pym-DATB derivative containing a complementary reactive group. This method offers high stability against leaching. csic.es

Adsorption: This method relies on non-covalent interactions, such as van der Waals forces or hydrogen bonds, to physically attach the catalyst to the surface of a high-surface-area support. nih.gov Studies on other molecular catalysts have shown that immobilization on materials like carbon nanotubes can dramatically enhance catalytic activity and selectivity compared to the homogeneous counterpart. nih.gov

Entrapment/Encapsulation: The catalyst can be physically trapped within the porous network of a material like a hydrogel or polymer bead. mdpi.comnih.gov This method protects the catalyst while allowing substrates and products to diffuse through the matrix. mdpi.com

The choice of support material is crucial and can include inorganic materials like silica (B1680970) and alumina, carbon-based materials like nanotubes and graphene, or organic polymers. mpg.dersc.org An ideal support provides high surface area and chemical inertness, and in some cases, can cooperatively enhance the catalyst's performance. nih.gov

Table 3: Comparison of Immobilization Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Attachment | Catalyst is chemically bonded to the support surface. nih.gov | High stability, minimizes catalyst leaching, allows for catalyst reuse. csic.es | May require complex synthesis, potential for reduced activity if active site is blocked. |

| Adsorption | Catalyst adheres to the support via non-covalent forces. nih.gov | Simple procedure, generally preserves catalyst activity. | Catalyst may leach from the support over time, especially with solvent changes. |

| Entrapment | Catalyst is physically confined within a porous matrix. nih.gov | Good for protecting the catalyst, applicable to a wide range of catalysts. | Mass transfer limitations can slow the reaction rate. mdpi.com |

High-Throughput Screening and Combinatorial Approaches for Catalyst Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful, modern strategies for accelerating the discovery and optimization of catalysts like Pym-DATB. nih.govnih.gov These approaches allow researchers to rapidly synthesize and test vast numbers of structurally diverse compounds, significantly speeding up the identification of "hits"—catalysts with desired activity. nih.govlabkey.com

Combinatorial Chemistry involves the systematic and repetitive linking of various chemical "building blocks" to generate a large collection, or "library," of related but structurally distinct catalyst derivatives. nih.gov The modular synthesis of Pym-DATB, which allows for easy variation of the pyrimidine core and its aryl substituents, is exceptionally well-suited to combinatorial methods. researchgate.netkeio.ac.jp By combining different building blocks, a library containing thousands of unique Pym-DATB analogues can be created.

High-Throughput Screening (HTS) is the process of using automated systems, such as robotics and liquid handlers, to test the entire combinatorial library for catalytic activity in a specific chemical reaction. labkey.com Assays are miniaturized, often using microplates, to reduce the consumption of reagents and time. labkey.com The goal is to identify the most active and selective catalysts from the large pool of candidates. assay.works These "hits" can then be subjected to further, more detailed analysis and optimization. assay.works

This combined approach transforms catalyst development from a one-at-a-time process to a massively parallel one. It enables a more comprehensive exploration of the chemical space around the Pym-DATB scaffold, potentially leading to the discovery of novel catalysts with superior performance that might be missed by purely rational design approaches. nih.gov

Table 4: Hypothetical HTS Workflow for Pym-DATB Catalyst Discovery

| Step | Action | Description |

|---|---|---|

| 1. Library Generation | Synthesize a combinatorial library of Pym-DATB derivatives. | Using automated synthesis, combine a variety of substituted pyrimidines and arylboronic acids to create thousands of unique catalyst candidates. nih.gov |

| 2. Assay Development | Design a miniaturized catalytic reaction assay. | Develop a rapid and reliable test for amidation, often using a colorimetric or fluorometric substrate to signal a successful reaction. |

| 3. High-Throughput Screen | Test all compounds in the library. | Use robotic systems to dispense the catalyst library, substrates, and reagents into microplates and run thousands of reactions simultaneously. labkey.com |

| 4. Data Acquisition & Analysis | Measure the outcome of each reaction and identify "hits". | An automated plate reader measures the signal from each well. Software identifies compounds that exceed a predefined activity threshold. assay.works |

Recovery, Reusability, and Deactivation Studies of Pym Datbcatalyst

Methodologies for Catalyst Recovery and Isolation

Specific, experimentally validated methodologies for the recovery and isolation of the Pym-DATB catalyst from reaction mixtures are not detailed in the available literature. General techniques for the recovery of homogeneous catalysts, such as precipitation, extraction, or chromatographic separation, could theoretically be applied. For heterogeneous catalysts, filtration or centrifugation are common methods. mdpi.com However, without specific studies on Pym-DATB, the effectiveness and efficiency of these methods for this particular compound remain speculative.

Assessment of Reusability Across Multiple Catalytic Cycles

There is a lack of published data assessing the reusability of the Pym-DATB catalyst across multiple catalytic cycles. Such studies are critical for evaluating the economic viability and environmental impact of a catalytic process. Typically, these assessments involve recovering the catalyst after a reaction, and then re-introducing it into a fresh reaction mixture, tracking its activity and selectivity over numerous runs. The absence of such data for Pym-DATB is a significant gap in the understanding of its practical applicability.

Investigation of Catalyst Deactivation Pathways (e.g., Product Inhibition, Condensation)

The specific pathways through which the Pym-DATB catalyst might deactivate are not documented. General deactivation mechanisms for catalysts can include poisoning, fouling by reaction byproducts, thermal degradation, or chemical transformation of the active catalytic species. princeton.edu For boron-based catalysts, potential deactivation could involve the formation of inactive boroxine (B1236090) species or other condensation products. However, without targeted research on Pym-DATB, any discussion of its deactivation remains within the realm of general chemical principles rather than specific, evidence-based findings.

Development of Strategies to Mitigate Catalyst Deactivation and Enhance Long-Term Stability

The development of strategies to enhance the long-term stability of a catalyst is contingent on a thorough understanding of its deactivation mechanisms. Given the lack of information on how Pym-DATB deactivates, no specific strategies for mitigating this process have been reported. General approaches to improve catalyst stability include optimizing reaction conditions, modifying the catalyst structure, or employing co-catalysts or additives. researchgate.netrsc.orgazom.com

Potential Applications and Future Directions for Pym Datbcatalyst Research

Integration of Pym-DATBCatalyst into Continuous Flow Reaction Systems

Continuous flow chemistry has gained considerable traction in recent years, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. vapourtec.comresearchgate.net The integration of Pym-DATB catalyst into these systems represents a logical and promising progression. Flow chemistry's ability to precisely manage reaction parameters like temperature, pressure, and residence time can be leveraged to optimize the performance of the Pym-DATB catalyst. vapourtec.comparrinst.com This synergy could lead to higher yields, improved selectivity, and more efficient catalyst turnover.

The transition from batch to continuous flow for Pym-DATB-catalyzed reactions would necessitate careful consideration of several factors. These include the solubility of the catalyst and reagents in the chosen solvent system to prevent clogging of the microreactors, as well as the stability of the catalyst under continuous operation. researchgate.net Automated flow chemistry platforms could further accelerate the optimization of reaction conditions and enable the rapid generation of compound libraries for applications in drug discovery and materials science. syrris.com

Table 1: Comparison of Batch vs. Continuous Flow Systems for Catalysis

| Feature | Batch Reaction Systems | Continuous Flow Reaction Systems |

|---|---|---|

| Scalability | Often requires re-optimization for larger scales | Easier to scale by extending operation time |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes at any given time, enhancing safety parrinst.com |

| Heat & Mass Transfer | Can be limited, leading to hotspots and poor mixing | Excellent heat and mass transfer, leading to higher selectivity parrinst.com |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time vapourtec.com |

| Automation | Can be automated, but often with more complexity | Readily amenable to automation and high-throughput screening syrris.com |

Exploration of Novel Catalytic Transformations Beyond Amidation

While the Pym-DATB catalyst has proven its utility in direct amidation, its unique electronic and structural properties suggest the potential for a broader range of catalytic activities. sigmaaldrich.com Research efforts are anticipated to explore its application in other important chemical transformations. The core B3NO2 heterocycle could potentially facilitate other condensation reactions, such as esterification, or even more complex multi-component reactions. acs.org

Investigating the catalyst's behavior with a wider array of functional groups and substrate classes will be crucial. For instance, its performance in reactions involving sterically hindered substrates or those with sensitive functional groups would provide valuable insights into its catalytic scope. Computational studies could play a pivotal role in predicting and understanding the mechanism of these novel transformations, guiding experimental design and accelerating the discovery of new applications for the Pym-DATB catalyst.

Applications in Advanced Materials Science and Polymer Chemistry

The field of materials science is constantly in search of new synthetic methodologies to create materials with tailored properties. chalmers.se The Pym-DATB catalyst's ability to efficiently form amide bonds, a fundamental linkage in many polymers, positions it as a valuable tool in polymer chemistry. solubilityofthings.com Its application could lead to the development of novel polyamides with enhanced thermal stability, mechanical strength, or specific functionalities.

Furthermore, the catalyst's potential for mediating other types of polymerization reactions could open doors to new classes of advanced polymers. routledge.comicmatse.org By incorporating the Pym-DATB catalyst into the synthesis of polymers for electronics, for example, it might be possible to create materials with unique conductive or insulative properties. solubilityofthings.com The precise control offered by this catalytic system could also be beneficial in the synthesis of well-defined polymer architectures, such as block copolymers and dendrimers, which have applications in nanotechnology and drug delivery. mdpi.com

Design of Bio-Inspired or Biocompatible this compound Systems

The principles of bio-inspired design, which mimic strategies found in nature, are increasingly being applied to the development of new technologies. nsf.govmdpi.comresearchgate.net In the context of the Pym-DATB catalyst, this could involve designing derivatives that are more biocompatible or that can function under physiological conditions. Such advancements would be particularly relevant for in vivo applications or for the synthesis of biomaterials. frontiersin.orgnih.gov

Creating biocompatible versions of the Pym-DATB catalyst might involve modifying its structure to reduce toxicity and improve its solubility in aqueous environments. nih.gov This could be achieved by introducing hydrophilic functional groups or by encapsulating the catalyst within a biocompatible matrix. A bio-inspired approach might also lead to the development of Pym-DATB systems that can be "switched on" or "off" by specific biological triggers, allowing for spatiotemporal control over the catalytic process.

Role of this compound in Addressing Grand Challenges in Catalysis

The field of catalysis is faced with several "grand challenges," including the development of more sustainable chemical processes, the utilization of renewable feedstocks, and the reduction of environmental pollution. frontiersin.orgrsc.org The Pym-DATB catalyst has the potential to contribute to addressing these challenges in several ways. Its efficiency in amidation, a crucial reaction in the pharmaceutical and chemical industries, can lead to greener and more atom-economical synthetic routes. researchgate.net

By enabling reactions to proceed under milder conditions and with higher selectivity, the Pym-DATB catalyst can reduce energy consumption and waste generation. frontiersin.org Furthermore, if its catalytic scope can be expanded to include the transformation of biomass-derived feedstocks, it could play a role in the transition away from a fossil fuel-based economy. The development of robust and recyclable versions of the Pym-DATB catalyst would further enhance its sustainability profile.

Unexplored Research Avenues and Future Catalyst Design Principles

Despite the progress made, there remain numerous unexplored avenues for Pym-DATB catalyst research. A deeper understanding of the catalyst's mechanism is still needed, which could be elucidated through a combination of advanced spectroscopic techniques and computational modeling. acs.org This knowledge would inform the rational design of next-generation catalysts with improved activity, stability, and selectivity.

Future design principles may focus on creating multifunctional catalysts that combine the reactivity of the Pym-DATB core with other catalytic motifs. This could lead to tandem or cascade reactions where multiple transformations are carried out in a single pot, further increasing synthetic efficiency. The exploration of Pym-DATB analogues with different heterocyclic frameworks or substitution patterns could also uncover catalysts with entirely new and unexpected reactivity.

Table 2: Key Compound Names

| Compound Name | Abbreviation |

|---|---|

| pyrimidine-1,3-dioxa-5-aza-2,4,6-triborinane | Pym-DATB |

| 5-methoxy-2-iodophenylboronic acid | MIBA |

| tris(p-haloaryl)silanols | |

| triarylsilanols | |

| 3,4,5-trifluorobenzeneboronic acid | |

| 3,5-bis(trifluoromethyl)benzeneboronic acid | |

| ortho-iodophenylboronic acid | |

| Phenylacetic acid | |

| Benzoic acid | |

| 4-Methylbenzylamine | |

| N-methylbenzylamine |

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Pym-DATBCatalyst’s catalytic efficiency while minimizing confounding variables?

- Methodological Answer :

- Define control groups (e.g., catalyst-free systems) and experimental groups with incremental concentrations of this compound.

- Use factorial design to isolate variables such as temperature, solvent polarity, and substrate ratios.

- Validate reproducibility via triplicate trials and statistical tests (e.g., ANOVA for variance analysis) .

- Example Table :

| Variable | Range Tested | Measurement Technique |

|---|---|---|

| Catalyst Loading | 0.1–5.0 mol% | HPLC |

| Temperature | 25–80°C | In-situ IR spectroscopy |

Q. What steps are critical for validating the synthesis and purity of this compound in academic research?

- Methodological Answer :

- Characterize synthesized batches using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

- Assess purity via HPLC (≥95% threshold) and elemental analysis.

- Cross-reference spectral data with published benchmarks in open repositories (e.g., ChemSpider ).

Q. How can researchers ensure data reproducibility when studying this compound’s reaction kinetics?

- Methodological Answer :

- Document detailed protocols for reaction setup, including equipment calibration (e.g., stirrer speed, gas flow rates).

- Share raw datasets (time vs. conversion plots) and metadata (e.g., solvent batch IDs) in supplementary materials .

- Use open-source tools like Python’s SciPy for kinetic modeling to enable peer validation .

Q. What statistical methods are recommended for analyzing contradictory results in catalytic yield measurements?

- Methodological Answer :

- Apply Grubbs’ test to identify outliers in triplicate data.

- Compare experimental conditions using pairwise t-tests with Bonferroni correction to reduce Type I errors.

- Report confidence intervals (95% CI) rather than single-point averages .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational simulations and experimental data for this compound’s mechanism?

- Methodological Answer :

- Reconcile discrepancies by refining density functional theory (DFT) parameters (e.g., solvation models, basis sets) to better align with experimental conditions.

- Validate intermediates using in-situ spectroscopic techniques (e.g., Raman, XAS) .

- Publish negative results in dedicated repositories to aid meta-analyses .

Q. What frameworks support the integration of multi-omics data (e.g., metabolomics, proteomics) in studies of this compound’s biological interactions?

- Methodological Answer :

- Use semantic search engines (e.g., Google Dataset Search ) to identify cross-disciplinary datasets.

- Apply network analysis tools (e.g., Cytoscape) to map catalyst-induced metabolic pathways.

- Adopt FAIR principles for data annotation to enhance interoperability .

Q. What advanced characterization techniques are prioritized for probing this compound’s surface morphology under operando conditions?

- Methodological Answer :

- Conduct in-situ TEM or AFM to monitor dynamic surface changes during catalysis.

- Pair with XPS to correlate morphological shifts with oxidation states.

- Deposit high-resolution images in domain-specific repositories (e.g., Figshare ).